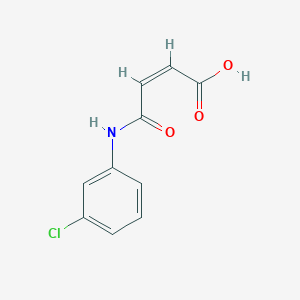

N-(3-Chlorophenyl)maleamic acid

Descripción

Contextualization within Maleamic Acid Chemistry

Maleamic acids are a class of organic compounds characterized by the presence of both a carboxylic acid and an amide functional group, derived from the reaction of maleic anhydride (B1165640) with an amine. wikipedia.org The parent compound, maleamic acid, is formed from the reaction of maleic anhydride with ammonia. wikipedia.orgnist.gov A general characteristic of maleamic acids is their preparation through the ring-opening of maleic anhydride by an amine. wikipedia.org This reaction is a common and straightforward method for creating a variety of substituted maleamic acids. wikipedia.org

Significance of N-Aryl Maleamic Acids in Chemical and Biological Research

N-aryl maleamic acids, a specific subset of maleamic acids where the nitrogen atom is attached to an aryl (aromatic) group, are of particular interest in both chemical and biological research. These compounds serve as crucial intermediates in the synthesis of N-aryl maleimides, which are valuable in various applications, including bioconjugation and the development of thermally stable polymers. mdpi.comtandfonline.comresearchgate.net The conversion of N-aryl maleamic acids to their corresponding maleimides is typically achieved through a cyclization reaction, often facilitated by reagents like acetic anhydride and sodium acetate (B1210297). mdpi.comchemistry-online.com

The biological significance of N-aryl maleamic acids and their derivatives is an active area of investigation. For instance, some derivatives have been explored for their potential as antimicrobial and antifungal agents. annalsofrscb.ro The structural features of these molecules, including the nature and position of substituents on the aryl ring, play a crucial role in determining their chemical reactivity and biological activity. nih.gov

Research Objectives and Scope of the Review

This review focuses specifically on the chemical compound N-(3-Chlorophenyl)maleamic acid. The primary objective is to provide a comprehensive overview of its chemical properties, synthesis, and structural characteristics based on findings from academic research. The scope of this article is strictly limited to the scientific study of this compound and does not extend to dosage, administration, or safety profiles.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₃ |

| Molecular Weight | 225.63 g/mol |

| CAS Registry Number | 18196-80-0 |

| Melting Point | 197-198°C |

Table 1: Key Chemical Properties of this compound

Synthesis and Structure

The synthesis of this compound is typically achieved through the reaction of maleic anhydride with 3-chloroaniline (B41212). nih.gov A common procedure involves dissolving maleic anhydride in a solvent like toluene (B28343) and then adding a solution of 3-chloroaniline dropwise with stirring. nih.gov The reaction mixture is warmed to facilitate the reaction and then allowed to cool, leading to the formation of the product. nih.gov Purification often involves washing with dilute hydrochloric acid to remove any unreacted 3-chloroaniline and with water to remove maleic anhydride and maleic acid, followed by recrystallization from a suitable solvent such as ethanol. nih.gov

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies. nih.gov These studies reveal that the maleamic acid unit is nearly planar and the molecular conformation is stabilized by intramolecular hydrogen bonds. nih.gov Specifically, there is a significant intramolecular hydrogen bond between the carboxylic acid proton and the amide oxygen, and another between a carbon-hydrogen bond on the phenyl ring and the amide oxygen. nih.gov The conformation of the N-H and C=O bonds in the amide group are anti to each other. nih.gov In the crystal structure, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-4-(3-chloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOUGYIWJRLKT-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18196-80-0 | |

| Record name | NSC62644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for N 3 Chlorophenyl Maleamic Acid

Nucleophilic Addition Reactions with Maleic Anhydride (B1165640) and 3-Chloroaniline (B41212)

The synthesis of N-(3-Chlorophenyl)maleamic acid is achieved through the nucleophilic addition of 3-chloroaniline to maleic anhydride. nih.govchemistry-online.com In this reaction, the lone pair of electrons on the nitrogen atom of the 3-chloroaniline attacks one of the carbonyl carbons of the maleic anhydride molecule. This leads to the opening of the anhydride ring and the formation of the corresponding maleamic acid. chemistry-online.com

The reaction is typically carried out in a suitable organic solvent. nih.gov A solution of maleic anhydride is treated with a solution of 3-chloroaniline with constant stirring. nih.govresearchgate.net The reaction mixture is then warmed for a period, often around 30 minutes, and then allowed to stand at room temperature to ensure the reaction goes to completion. nih.govresearchgate.net

Several factors can be optimized to ensure a high yield and purity of the final product. The choice of solvent is crucial; toluene (B28343) is a commonly used solvent for this reaction. nih.govresearchgate.net Acetic acid has also been reported as a solvent for the synthesis of similar N-substituted maleamic acids. chemistry-online.comgoogle.com The reaction temperature is another important parameter, with studies showing that warming the reaction mixture followed by a period at room temperature is effective. nih.govresearchgate.net The stoichiometry of the reactants is generally kept at a 1:1 molar ratio to maximize the conversion to the desired product. nih.govresearchgate.net

| Reactant A | Reactant B | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Maleic Anhydride | 3-Chloroaniline | Toluene | Warmed, then Room Temp. | > 1 hour | nih.gov, researchgate.net |

Once the reaction is complete, the resulting solid this compound needs to be isolated and purified. A common first step involves treating the reaction mixture with dilute hydrochloric acid to remove any unreacted 3-chloroaniline. nih.govresearchgate.net The solid product is then collected by suction filtration. nih.govresearchgate.net

To remove unreacted maleic anhydride and the corresponding maleic acid (formed by reaction with any trace water), the filtered solid is washed thoroughly with water. nih.govresearchgate.net The final step in purification is typically recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound. nih.gov The purity of the compound can be confirmed by techniques like elemental analysis and infrared spectroscopy. nih.gov

General Synthetic Approaches for N-Substituted Maleamic Acids

The synthesis of this compound is a specific example of a general method for preparing a wide variety of N-substituted maleamic acids. epo.org These compounds are valuable intermediates in the synthesis of N-substituted maleimides, which have applications in materials science and as intermediates for pharmaceuticals and pesticides. google.com

The most common approach for synthesizing N-substituted maleamic acids is through solvent-based methods. researchgate.net The reaction involves dissolving maleic anhydride and a primary amine in an appropriate solvent. epo.orggoogle.com The choice of solvent can influence the reaction rate and the ease of product isolation. Besides toluene and acetic acid, other solvents like diethyl ether and ethyl acetate (B1210297) have been used for the synthesis of similar compounds. tandfonline.com In some instances, the maleamic acid can be generated in situ and used directly in a subsequent reaction without isolation, which can be more economical. epo.org

In recent years, solid-state reactions have gained attention as a greener alternative to traditional solvent-based synthesis. tandfonline.com These reactions are performed by mixing and grinding the solid reactants together, often without the need for any solvent. tandfonline.com Studies have shown that reactions between maleic anhydride and various substituted anilines, including p-chloroaniline, can proceed in the solid state to form the corresponding maleamic acids. This method can be advantageous as it reduces solvent waste. The reaction product from a solid-state reaction has been shown to be identical to that obtained from solution-based methods, as confirmed by IR spectroscopy and paper chromatography. In some cases, to facilitate mixing in a solvent-free approach, the maleic anhydride can be gently melted before the aniline (B41778) is added and the mixture is ground together. tandfonline.com

Structural Elucidation and Conformational Analysis of N 3 Chlorophenyl Maleamic Acid

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has been instrumental in delineating the precise solid-state structure of N-(3-Chlorophenyl)maleamic acid, revealing key details about its molecular conformation, internal hydrogen bonding, and the spatial relationship between its constituent parts. nih.govscienceopen.comresearchgate.netresearchgate.net

The crystal structure of this compound is monoclinic, with the space group P2₁/c. The unit cell parameters have been determined as a = 10.7779 (3) Å, b = 13.2103 (4) Å, c = 7.1372 (2) Å, and β = 104.976 (3)°. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClNO₃ |

| Molecular Weight | 225.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7779 (3) |

| b (Å) | 13.2103 (4) |

| c (Å) | 7.1372 (2) |

| β (°) | 104.976 (3) |

| Volume (ų) | 981.69 (5) |

| Z | 4 |

Molecular Conformation and Planarity of the Maleamic Acid Unit

The maleamic acid unit within the this compound molecule is found to be essentially planar. nih.govscienceopen.com This planarity is quantified by a small root-mean-square (r.m.s.) deviation of 0.044 Å from the least-squares plane defined by the atoms of this unit. nih.govscienceopen.comresearchgate.net

In the solid state, the conformation of the N-H and C=O bonds within the amide segment is anti to each other. nih.gov Similarly, the amide C=O bond is in an anti conformation relative to the adjacent C-H bond of the maleamic acid moiety, while the carboxyl C=O bond adopts a syn conformation to its neighboring C-H bond. nih.gov A noteworthy and less common feature is the anti conformation observed between the C=O and O-H bonds of the carboxylic acid group. nih.govnih.gov

Intramolecular Hydrogen Bonding Interactions: O—H···O and C—H···O

The molecular conformation of this compound is significantly stabilized by the presence of two distinct intramolecular hydrogen bonds. nih.govscienceopen.comresearchgate.net The first is a robust and short O—H···O hydrogen bond that exists within the maleamic acid unit itself. nih.govscienceopen.comresearchgate.net The second is a C—H···O hydrogen bond that forms between the amide group and the phenyl ring. nih.govscienceopen.comresearchgate.net

Specifically, the amidic oxygen atom (O1) acts as a bifurcated acceptor for both the O—H···O and C—H···O intramolecular hydrogen bonds. nih.gov The hydrogen-oxygen (H···O) distances for these interactions have been measured to be 1.60 Å and 2.31 Å, respectively. nih.gov These intramolecular forces play a crucial role in maintaining the observed molecular shape and stability.

| Interaction | D-H···A | H···A Distance (Å) |

|---|---|---|

| O—H···O | O2—H2A···O1 | 1.60 |

| C—H···O | C6—H6···O1 | 2.31 |

Dihedral Angle Relationships between the Maleamic Acid Unit and Phenyl Ring

The spatial orientation of the phenyl ring relative to the maleamic acid unit is defined by the dihedral angle between their respective planes. For this compound, this dihedral angle is 15.2 (1)°. nih.govscienceopen.comresearchgate.net This value indicates a slight twist of the phenyl ring out of the plane of the maleamic acid moiety. The orientation of the phenyl ring with respect to the central amide group is further described by the torsion angle C1—N1—C5—C6, which is -17.6 (2)°. nih.gov

Spectroscopic Characterization Methodologies

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the characteristic functional groups present in this compound. The purity of the synthesized compound is often verified using IR spectroscopy. While specific frequency values for this compound are not detailed in the provided search results, the technique is consistently cited as a method of characterization. nih.gov The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide and carboxylic acid groups, as well as C=C and C-H stretching and bending vibrations of the aromatic ring and the maleamic acid backbone.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, serving as a powerful tool for structural confirmation. Although specific NMR data for this compound is not available in the provided results, related compounds offer insight into the expected spectral features. For instance, in a similar compound, N-(3-chloropropyl)maleamic acid, proton signals for the alkyl chain are observed in the range of δ 2.14–3.78 ppm. For this compound, one would anticipate distinct signals for the aromatic protons, the vinyl protons of the maleamic acid unit, and the amide and carboxylic acid protons. ¹³C NMR would similarly show characteristic resonances for the carbonyl carbons, aromatic carbons, and vinyl carbons.

Supramolecular Architectures and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound and related N-aryl amides, the supramolecular architecture is significantly influenced by hydrogen bonding and the nature of substituents on the aromatic ring and the maleamic acid side-chain.

Intermolecular N—H···O Hydrogen Bonding Networks and Chain Formation

The crystal structure of this compound is characterized by the formation of well-defined one-dimensional chains through specific intermolecular hydrogen bonds. scienceopen.comnih.govnih.gov The primary interaction responsible for this arrangement is the N—H···O hydrogen bond, which links the amide hydrogen of one molecule to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule. nih.gov

While intermolecular forces dictate the packing, the conformation of individual molecules is stabilized by two distinct intramolecular hydrogen bonds. The first is a short O—H···O hydrogen bond within the maleamic acid moiety itself, and the second is a C—H···O interaction between a phenyl ring hydrogen and the amide carbonyl oxygen. scienceopen.comnih.govnih.govresearchgate.net The maleamic acid unit is nearly planar, and the phenyl ring is twisted from this plane by a dihedral angle of 15.2(1)°. scienceopen.comnih.govnih.gov

Table 1: Hydrogen Bond Parameters in this compound

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Motif |

|---|---|---|---|---|

| Intermolecular | N—H···O | 2.850 | 167 | C(7) chain |

| Intramolecular | O—H···O | - | - | S(7) ring |

Influence of Ring and Side-Chain Substitutions on Crystal Structures of N-Aryl Amides

The supramolecular assembly of N-aryl amides is highly sensitive to substitutions on both the aromatic ring and the side-chain. nih.govresearchgate.net These modifications can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, leading to diverse crystal packing arrangements.

The introduction of a nitro group, as in N-(3-nitrophenyl)maleamic acid, maintains the formation of chains via strong N–H···O interactions. nih.gov However, these chains are further organized into two-dimensional sheets through additional C–H···O hydrogen bonds. nih.gov Increasing the number of chloro substituents, as seen in N-(2,4,5-trichlorophenyl)maleamic acid, introduces more complex interactions. While molecules still form chains through N—H···O hydrogen bonds, these chains are interconnected into a three-dimensional network by short intermolecular Cl···O contacts and C—H···O interactions. nih.gov

The steric bulk of substituents also plays a crucial role. In N-(2,4,6-trimethylphenyl)maleamic acid, the methyl groups influence the packing, resulting in the formation of zigzag chains. iucr.org The electronic nature of the substituent can also affect the conformation of the carboxylic acid group. A rare anti conformation of the C=O and O–H bonds within the carboxylic acid group is observed in this compound and several other analogues, including the N-(2-methylphenyl), N-(2,5-dichlorophenyl), and N-(3,5-dichlorophenyl) derivatives. nih.govresearchgate.net In contrast, a syn conformation is adopted by N-[2-(trifluoromethyl)phenyl]maleamic acid, which also exhibits a large dihedral angle of 47.35(1)° between the ring and the side chain. nih.gov

Table 2: Influence of Phenyl Ring Substitution on the Crystal Structure of N-Aryl Maleamic Acids

| Compound | Substituent(s) | Dihedral Angle (Ring-Side Chain) (°) | Key Intermolecular Interactions | Supramolecular Architecture |

|---|---|---|---|---|

| This compound | 3-Cl | 15.2(1) scienceopen.comnih.gov | N—H···O | C(7) chains scienceopen.comnih.gov |

| N-(4-Chlorophenyl)maleamic acid | 4-Cl | 4.45(1) researchgate.net | N—H···O, C—H···O, C—H···Cl | Molecular layers researchgate.net |

| N-(3-Nitrophenyl)maleamic acid | 3-NO₂ | 4.5(1) nih.gov | N—H···O, C—H···O | Sheets nih.gov |

| N-(2,4,5-Trichlorophenyl)maleamic acid | 2,4,5-Cl₃ | 6.1(3) nih.gov | N—H···O, C—H···O, Cl···O | 3D Network nih.gov |

| N-(2,4,6-Trimethylphenyl)maleamic acid | 2,4,6-(CH₃)₃ | - | N—H···O | Zigzag chains iucr.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Aryl Amides |

| N-(p-Chlorophenyl)maleamic acid |

| N-(3-Nitrophenyl)maleamic acid |

| N-(2,4,5-Trichlorophenyl)maleamic acid |

| N-(2,4,6-Trimethylphenyl)maleamic acid |

| N-(2-Methylphenyl)maleamic acid |

| N-(2,5-Dichlorophenyl)maleamic acid |

| N-(3,5-Dichlorophenyl)maleamic acid |

Reactivity and Transformation Pathways of N 3 Chlorophenyl Maleamic Acid

Cyclodehydration to N-(3-Chlorophenyl)maleimide

The most prominent reaction of N-(3-Chlorophenyl)maleamic acid is its cyclodehydration to form N-(3-Chlorophenyl)maleimide. This transformation involves the removal of a water molecule to form a five-membered imide ring. The reaction is typically achieved by heating the maleamic acid, often in the presence of a dehydrating agent and a catalyst. chemistry-online.com

A common laboratory-scale synthesis involves reacting 3-chloroaniline (B41212) with maleic anhydride (B1165640) in a suitable solvent like toluene (B28343) to first produce this compound. nih.gov This intermediate is then isolated and subsequently cyclized. chemistry-online.comnih.gov

The cyclodehydration of N-substituted maleamic acids, such as the 3-chloro derivative, is understood to proceed through a two-stage process. lew.ro Theoretical calculations, specifically using the B3LYP/6-31G(d,p) level of theory, indicate that the reaction begins with the formation of a mixed anhydride as a key intermediate. lew.ro This intermediate can then undergo further cyclization. The cyclization can proceed via two pathways: one leading to the thermodynamically more stable maleimide (B117702) and the other to the kinetically favored isomaleimide. lew.ronih.govresearchgate.net The transition states for these reaction pathways are proposed to have a favorable cyclic structure. lew.ro

Studies on related N-arylmaleamic acids have shown that the nature of the substituent on the phenyl ring can influence the reaction. lew.ro While specific mechanistic studies on the 3-chloro derivative are not extensively detailed in the provided results, the general principles of maleamic acid cyclodehydration apply. The process is subject to both electronic and steric control, with the substituent on the maleamic acid and the choice of dehydrating agent affecting the transition state geometries and activation energy barriers. lew.ro

Various catalytic systems have been employed to facilitate the cyclodehydration of N-substituted maleamic acids. A classic and effective method involves the use of acetic anhydride in combination with a catalytic amount of sodium acetate (B1210297). tandfonline.comtandfonline.com This approach has been successfully applied to the synthesis of N-(4-chlorophenyl)maleimide, a close analog of the 3-chloro isomer, achieving good yields. tandfonline.comtandfonline.com The reaction is typically conducted at elevated temperatures, for instance, between 60-70°C. tandfonline.comtandfonline.com

Alternative dehydrating agents and catalysts have also been explored. For instance, trifluoroacetic anhydride is suggested to be a more effective dehydrating agent, leading to a significant decrease in the activation barriers for the cyclization process. lew.ro Another method utilizes hexamethyldisilazane (B44280) (HMDS) to effect the cyclization of N-cyclic maleamic acids, resulting in high yields of the corresponding maleimides. google.com More recently, organocatalytic approaches, such as those employing N-heterocyclic carbenes (NHCs), have been developed for the atroposelective synthesis of N-aryl maleimides under mild conditions. chemrxiv.org This method involves the in situ activation of the maleamic acid. chemrxiv.org

The following table summarizes different catalytic systems used for the synthesis of N-substituted maleimides from their corresponding maleamic acids.

| Catalyst/Dehydrating Agent | Substrate | Product | Reaction Conditions | Yield | Reference |

| Acetic anhydride, Sodium acetate | N-(4-chloro)maleanilic acid | N-(4-chlorophenyl)maleimide | 60–70°C, 60 min | ~70% | tandfonline.comtandfonline.com |

| Acetic anhydride, Sodium acetate | N-(p-chlorophenyl)-maleamic acid | N-(p-chlorophenyl)-maleimide | 85–95°C, 1 h | Not specified | chemistry-online.com |

| Hexamethyldisilazane (HMDS) | N-cyclic maleamic acid | N-cyclic maleimide | Benzene or Benzene/DMF | High | google.com |

| Trifluoroacetic anhydride | N-substituted maleamic acids | N-substituted maleimides/isomaleimides | Not specified | Not specified | lew.ro |

| N-heterocyclic carbene (NHC) | N-aryl maleamic acids | N-aryl maleimides | Mild conditions | Excellent | chemrxiv.org |

| p-Toluenesulfonic acid (PTSA) | Bismaleimic acid | Bismaleimide | Toluene, reflux | Low | researchgate.net |

During the cyclodehydration of N-substituted maleamic acids, the formation of N-substituted isomaleimides is a common side reaction or, under certain conditions, the main product. lew.ronih.gov Isomaleimides are generally the kinetically favored product, while maleimides are the thermodynamically more stable isomers. nih.govresearchgate.net The formation of the isomaleimide proceeds through the attack of the amide oxygen on the activated carboxylic acid derivative, whereas the maleimide is formed through the attack of the amide nitrogen. lew.ro

The choice of dehydrating agent and reaction conditions can influence the ratio of maleimide to isomaleimide. For example, using trifluoroacetic anhydride has been reported in the synthesis of isomaleimides. chemrxiv.org Similarly, the use of methanesulfonyl chloride as a dehydrating agent has been shown to rapidly and selectively produce isomaleimides from various maleamic acid derivatives in good to excellent yields. researchgate.net The synthesis of isomaleimides can also be achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as the dehydrating agent at room temperature. chemrxiv.org

Isomerization and Rearrangement Processes of Related Intermediates

Isomerization is a key process in the context of maleamic acid derivatives and their cyclization products. Isomerization can occur between the maleamic acid and its corresponding fumaramic acid (the trans-isomer). More significantly, the initially formed, kinetically favored isomaleimide can rearrange to the more thermodynamically stable maleimide. researchgate.net This thermal isomerization of N-substituted isomaleimides to their corresponding maleimides has been observed to be successful in solvents like N,N-dimethylformamide. researchgate.net

Recent studies on inorganic nanoclusters have also highlighted the phenomenon of isomerization between different stable structures, a concept that is fundamental in organic chemistry. nih.gov While not directly involving this compound, these studies underscore the importance of understanding the pathways and intermediate states in isomerization processes. nih.gov

Diels-Alder Reactivity of Derived Maleimides

N-(3-Chlorophenyl)maleimide, the cyclodehydration product of this compound, is a potent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the imide group. This [4+2] cycloaddition reaction is a powerful tool for the construction of complex cyclic systems.

N-substituted maleimides readily react with various dienes. For example, N-(4-chlorophenyl)maleimide, a close analog, undergoes a Diels-Alder reaction with 2,5-dimethylfuran. tandfonline.comtandfonline.com This reaction can be carried out under thermal conditions, refluxing in an excess of the furan, or under microwave irradiation, which significantly reduces the reaction time. tandfonline.com The reaction between N-phenylmaleimides and furans typically yields exo-adducts, especially at elevated temperatures. nih.gov However, under certain conditions, such as room temperature and in the dark, the formation of the endo-adduct can be favored. nih.gov

The Diels-Alder reaction of N-arylmaleimides with five-membered heterocycles containing a single heteroatom, such as furans and thiophenes, has been studied. nih.gov The resulting cycloadducts can sometimes undergo further rearrangements, for instance, acid-catalyzed rearrangement to form phthalimide (B116566) derivatives. nih.gov The reactivity in these cycloadditions can be influenced by the nature of the diene, with more reactive dienes like 2,5-dimethylthiophene (B1293386) S-oxide being formed in situ to facilitate the reaction. nih.gov

The following table provides examples of Diels-Alder reactions involving N-substituted maleimides.

| Dienophile | Diene | Product | Reaction Conditions | Yield | Reference |

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | exo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione | Reflux, 60 min | 46% | tandfonline.comtandfonline.com |

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | exo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione | Microwave, 140°C, 5 min | 44% | tandfonline.com |

| 2-(4-methylphenyl)maleimide | 2,5-dimethylfuran | exo Diels-Alder adduct | Toluene, 80°C | 50% | nih.gov |

| N-phenylmaleimide | buta-1,3-diene (in situ) | Diels-Alder cycloadduct | Refluxing toluene (>120°C) | Not specified | rsc.org |

Computational and Theoretical Investigations of N 3 Chlorophenyl Maleamic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic landscape of molecules. These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and the energies of various conformations and reaction pathways.

Experimental studies, such as single-crystal X-ray diffraction, have determined the solid-state conformation of N-(3-Chlorophenyl)maleamic acid. nih.govresearchgate.netrsc.org In its crystalline form, the conformations of the N-H and C=O bonds within the amide segment are anti to one another. nih.govrsc.org The maleamic acid portion of the molecule is nearly flat, with a root-mean-square deviation of just 0.044 Å, and it is twisted relative to the phenyl ring, forming a dihedral angle of 15.2°. nih.govresearchgate.net

This specific conformation is significantly stabilized by two key intramolecular hydrogen bonds. nih.govresearchgate.netrsc.orgrsc.org The first is a strong O—H⋯O hydrogen bond within the maleamic acid functional group itself. nih.gov The second is a weaker C—H⋯O interaction that occurs between the amide group and the phenyl ring. nih.gov

Computational studies using DFT at the B3LYP/6-31G** level of theory have quantified the energetic contributions of these stabilizing interactions. The calculations validate the experimental findings and provide a measure of the stability conferred by these non-covalent bonds. nih.gov

| Interaction Type | Description | Calculated Energy (kJ/mol) |

|---|---|---|

| O—H⋯O | Within the maleamic acid moiety | ~25 |

| C—H⋯O | Between the amide group and phenyl ring | ~8 |

The observed anti conformation of the carboxylic acid's C=O and O-H bonds is a notable feature, though not unique. This arrangement is also found in several analogs, including N-(2-methylphenyl)maleamic acid, N-(2,5-dichlorophenyl)maleamic acid, and N-(2,4,5-trichlorophenyl)maleamic acid, suggesting a common conformational preference in this class of compounds. nih.govresearchgate.net The study of different conformers is crucial, as seen in analogs like tolfenamic acid, which can exist in different polymorphic forms where the molecule adopts distinct conformations, highlighting the subtle energetic balance that governs molecular shape.

While specific experimental studies on the reaction mechanisms of this compound are not detailed in the available literature, quantum chemical calculations serve as a powerful predictive tool for this purpose. Theoretical chemistry can be used to model potential reaction pathways, identify transition states, and calculate the associated activation energies, thereby creating a detailed energy profile for a given reaction. rsc.orgnih.gov

A primary reaction of interest for maleamic acids is the intramolecular cyclization, which involves the dehydration of the amic acid to form the corresponding maleimide (B117702). This reaction proceeds via a nucleophilic attack of the amide nitrogen on the carbonyl carbon of the carboxylic acid. A computational investigation of this process would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound), the product (N-(3-chlorophenyl)maleimide), and any intermediates.

Transition State Search: Locating the transition state structure for the cyclization and dehydration steps.

Such computational studies, which have been effectively applied to elucidate mechanisms for processes like cycloisomerization and autoxidation in other organic systems, provide fundamental insights into the reactivity and potential thermal stability of the compound. rsc.org

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, an MEP map would reveal the following key features based on its structure:

Negative Potential (Red/Yellow): The most negative regions would be concentrated around the highly electronegative oxygen atoms of the two carbonyl groups and the carboxylic acid hydroxyl group. The electronegative chlorine atom on the phenyl ring would also create a region of negative potential. These sites represent the most likely points of interaction for protons or other electrophiles.

Positive Potential (Blue): The most positive potential would be located around the acidic hydrogen of the carboxyl group and the hydrogen atom of the amide (N-H) group. These electron-deficient sites are the most susceptible to attack by nucleophiles.

MEP analysis is valuable in structure-activity relationship studies, as it can help explain how a molecule interacts with a biological target, such as a receptor or enzyme active site.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound:

HOMO: The highest occupied molecular orbital would likely be localized over the electron-rich regions of the molecule, such as the π-system of the chlorophenyl ring and the C=C double bond of the maleamic acid moiety.

LUMO: The lowest unoccupied molecular orbital would be centered on the electron-deficient parts of the molecule, primarily the carbonyl carbons, which are susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

These descriptors provide a quantitative framework for comparing the reactivity of this compound with its analogs.

Energy Framework Approaches for Crystal Packing Interactions

While X-ray crystallography reveals the arrangement of molecules in a crystal, it does not directly quantify the energies of the interactions holding them together. The energy framework approach, often implemented with software like CrystalExplorer, addresses this by calculating the pairwise interaction energies between a central molecule and its neighbors within the crystal lattice.

This method computes different components of the interaction energy—electrostatic, polarization, dispersion, and repulsion—using a quantum mechanical model. The results are visualized as a framework of cylinders connecting the centroids of interacting molecules. The radius of the cylinders is proportional to the strength of the interaction, providing an intuitive visual map of the crystal's energetic architecture.

For this compound, whose crystal structure is known, an energy framework analysis would quantitatively deconstruct the packing forces. nih.gov The analysis would likely show:

Dominant Electrostatic Interactions: Strong, large-radius cylinders corresponding to the intermolecular N—H⋯O hydrogen bonds that link molecules into C(7) chains along the crystallographic direction. nih.gov

This approach provides a holistic understanding of the crystal packing, moving beyond a focus on specific bonds to reveal the entire topology of intermolecular interactions and their relative energetic importance, which ultimately governs the material's physical properties.

Biological and Pharmacological Relevance of Maleamic Acid Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The maleimide (B117702) scaffold, a close structural relative of maleamic acid, is recognized for its potential in developing novel antimicrobial agents. nih.gov Maleamic acid derivatives themselves have demonstrated promising activity against a range of microbial pathogens. nih.gov

Research into Novel Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Maleamic acid derivatives have emerged as a promising class of compounds in this endeavor. nih.gov Studies have shown that these derivatives can exhibit significant antibacterial and antifungal properties. nih.govresearchgate.netuobaghdad.edu.iq For instance, some synthesized maleamic acid derivatives have demonstrated good antibacterial activity against pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli when compared to established antibiotics like ampicillin, gentamicin, and tetracycline. researchgate.net The mechanism of antifungal action is thought to involve the disruption of the fungal cell membrane's integrity, leading to cell death. uobaghdad.edu.iq

In the realm of antiviral research, derivatives of maleopimaric acid have shown activity against the human papillomavirus (HPV-11 strain). nih.gov Furthermore, a broad-spectrum antiviral platform utilizing styrene (B11656) maleic acid copolymer lipid particle nanodiscs (SMALP-NDs) has been developed. These nanodiscs work by binding to viral proteins and inducing the collapse of the viral envelope under acidic conditions, effectively inactivating the virus. scienceopen.comnih.gov This platform has shown efficacy against various viruses, including influenza A and B, and multiple SARS-CoV-2 variants. scienceopen.com

The following table summarizes the antimicrobial activity of some maleamic acid derivatives:

| Derivative/Compound | Target Organism(s) | Observed Effect | Reference |

| Maleamic acid derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, Proteus mirabilis | Good antibacterial activity, with inhibition zones comparable to standard antibiotics. | researchgate.net |

| Maleamic acid derivatives | Trichophyton soudanese, Trichophyton violaceum, Aspergillus species | High antifungal activity, with some derivatives showing 100% growth inhibition. | uobaghdad.edu.iq |

| Ozonolysis product of maleopimaric acid | Human papillomavirus (HPV-11 strain) | Excellent antiviral activity with a selectivity index of 30. | nih.gov |

| Styrene maleic acid copolymer lipid particle nanodiscs (SMALP-NDs) | Influenza A/B, SARS-CoV-2 variants, Herpes simplex virus 1 & 2, Vaccinia virus | Broad-spectrum antiviral activity through viral entry blockage and envelope collapse. | scienceopen.comnih.gov |

Anti-inflammatory Properties

Maleamic and succinanilic acids containing selenium have been investigated for their anti-inflammatory potential. rsc.org Research has shown that these compounds can downregulate key inflammatory markers, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6). rsc.org Molecular docking studies have further supported these findings, indicating that these derivatives have promising binding affinities for the COX-2 enzyme. rsc.org This suggests their potential as lead candidates for the development of new anti-inflammatory drugs. Additionally, some N-substituted malonanilic, succinanilic, and anilinoalkanoic acids have been identified as potential anti-inflammatory agents. nih.gov

Anticancer and Cytotoxic Effects

The potential of maleic acid derivatives as anticancer agents is an active area of investigation. nih.gov Their cytotoxic effects against various cancer cell lines are being explored to understand their therapeutic potential.

Investigation into Tumorigenic Function Suppression

Recent studies have focused on synthesizing novel 1,2,4-triazole-maleamic acid derivatives and evaluating their efficacy as anticancer agents. researchgate.net These compounds are also being investigated for their inhibitory activity against carbonic anhydrase, an enzyme implicated in tumorigenesis. researchgate.net The structural modification of existing compounds, such as mefenamic acid, into new derivatives has also shown promise. Certain derivatives have exhibited significant cytotoxic effects against human breast carcinoma cells (MCF-7). jmchemsci.com Furthermore, the modification of maslinic acid has yielded derivatives with high cytotoxicity to human tumor cell lines while showing low toxicity to non-malignant cells, highlighting their potential as chemotherapeutic agents. nih.gov

The following table presents the cytotoxic activity of some derivatives against cancer cell lines:

| Derivative/Compound | Cancer Cell Line | IC50 Value/Effect | Reference |

| Mefenamic acid derivative (IVc) | Human breast carcinoma (MCF-7) | IC50 = 80.20 µl/ml at 400 µl/ml | jmchemsci.com |

| Mefenamic acid derivative (IVd) | Human breast carcinoma (MCF-7) | IC50 = 82.80 µl/ml at 400 µl/ml | jmchemsci.com |

| Maslinic acid derivatives | Various human tumor cell lines | High cytotoxicity | nih.gov |

Enzyme Inhibition Studies (e.g., monoglyceride lipase)

Maleamic acid derivatives have been studied for their ability to inhibit various enzymes. Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic target for various conditions, including pain and inflammation. nih.govnih.gov Maleimide derivatives, which are structurally related to maleamic acids, have been shown to irreversibly inhibit MAGL. mdpi.com Specifically, N-arachidonoyl maleimide has a moderate inhibitory effect on MAGL. mdpi.com The development of peripherally restricted, reversible MAGL inhibitors is a promising strategy for creating anti-inflammatory and analgesic agents without central nervous system side effects. nih.gov

Substituent Effects on Biological Activity

The biological activity of maleamic acid derivatives is significantly influenced by the nature and position of substituents on their chemical structure. nih.govresearchgate.netrsc.orgnih.gov This structure-activity relationship (SAR) is a crucial aspect of drug design and development.

For instance, in the context of acetylcholinesterase inhibition, the aromatic moiety of aryl succinic and maleic acid derivatives plays a critical role in binding to the active site. nih.govresearchgate.net The distance between certain functional groups, such as the phenolic hydroxyl and nitrogen, is also a determining factor in the inhibitory activity. nih.gov

The antiproliferative activity of pentacyclic benzimidazole (B57391) derivatives is also strongly influenced by the position and nature of the substituent. mdpi.com The placement of an amino or amido side chain at different positions on the pentacyclic skeleton can markedly increase the compound's activity. mdpi.com

These findings underscore the importance of understanding substituent effects to optimize the biological activity of maleamic acid derivatives for various therapeutic applications.

Advanced Applications and Material Science Perspectives

Polymer Chemistry and Material Synthesis

N-(3-Chlorophenyl)maleamic acid is a notable compound in the field of polymer science, primarily functioning as a monomer or an intermediate in the synthesis of advanced polymers. Its chemical structure, featuring a reactive carboxylic acid group and an amide linkage, makes it a versatile building block for creating materials with specific, high-performance properties.

This compound serves as a crucial intermediate in the production of polymers, particularly polyimides. The synthesis process typically begins with the reaction of 3-chloroaniline (B41212) with maleic anhydride (B1165640) in a suitable solvent like toluene (B28343) or dimethylformamide (DMF). nih.govresearchgate.net This reaction yields this compound, which is a type of amic acid.

This amic acid is a direct precursor to the corresponding maleimide (B117702) monomer, N-(meta-chlorophenyl) maleimide. The conversion is achieved through a cyclodehydration reaction, often facilitated by chemical agents like phosphorus pentoxide (P₂O₅) and sulfuric acid (H₂SO₄), or through thermal treatment. researchgate.netijraset.com The resulting maleimide monomer can then undergo homopolymerization or copolymerization with other monomers, such as methyl methacrylate (B99206), to produce high-molecular-weight polymers. researchgate.net

Poly(amic acid)s, the class of polymers to which this intermediate belongs before cyclization, are themselves important precursors to polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength. google.comuwo.ca The general process involves the polyaddition of a dianhydride and a diamine to form a poly(amic acid), which is then converted into a polyimide. google.comresearchgate.net The synthesis and subsequent polymerization of this compound derivatives are integral to creating polymers tailored for specialized applications.

The incorporation of this compound derivatives into polymer structures can lead to the development of high-performance resins with enhanced thermal stability. Polyimides, derived from such intermediates, are renowned for their resistance to high temperatures. researchgate.net

A study on the thermal degradation behavior of a copolymer synthesized from N-(meta-chloro-phenyl) maleimide (derived from this compound) and methyl methacrylate provides insight into its thermal properties. Thermogravimetric analysis (TGA) of the copolymer, designated C-MCPMI, revealed a multi-step degradation process, indicating a material that remains stable up to significant temperatures. For instance, at a heating rate of 5°C/min, a mass loss of only about 1.6% was observed up to 160°C. researchgate.net The thermal stability of such polymers makes them suitable for applications in the electronics and automotive industries where materials are exposed to harsh temperature environments.

The kinetic parameters from the thermal degradation study of the copolymer (C-MCPMI) highlight its stability.

| Heating Rate (°C/min) | Temperature Range for Initial Decomposition (°C) | Activation Energy (Ea) (J/mol) | Enthalpy (ΔH*) (J/mol) |

|---|---|---|---|

| 5 | 40-160 | -6102 | -9785 |

| 10 | 40-150 | -6974 | -10497 |

| 20 | 40-160 | -6102 | -9777 |

Data sourced from a thermal degradation study of a copolymer of N-(meta-chloro-phenyl) maleimide and methyl methacrylate. researchgate.net

Ion Exchange Materials

The chemical structure of this compound suggests its potential for use in creating ion exchange materials. Ion exchange resins are polymers that can exchange particular ions within the resin with ions in a solution that is passed through them. muro-chem.co.jp The functionality of these resins is determined by their acidic or basic functional groups.

This compound possesses a carboxylic acid group (-COOH). This group is weakly acidic and can act as a cation exchange site, capable of exchanging its proton for metal cations. muro-chem.co.jp Polymers synthesized using this compound would carry these carboxylic acid groups, potentially forming a weakly acidic cation exchange resin. Such resins are valuable because they can be regenerated easily. muro-chem.co.jp While direct research on this compound for this specific application is not widely documented, its inherent chemical properties align with the fundamental principles of ion exchange technology. The synthesis of new chelating ion exchange resins often involves incorporating functional groups like hydroxamic acid or amidoxime, which have an affinity for metal ions. researchgate.net The amide and carboxylic acid groups within the this compound structure provide a basis for similar potential.

Energy Storage Applications (e.g., Lithium-ion Batteries)

Organic electrode materials are a promising area of research for the next generation of lithium-ion batteries (LIBs), offering potentially high theoretical capacities and structural diversity. Research into maleamic acid, the parent compound of this compound, has demonstrated its potential as an effective organic anode material for LIBs. nih.gov

A study showed that an anode made with maleamic acid delivered a high reversible capacity of approximately 685 mAh g⁻¹ in the first cycle. nih.gov The redox reaction of the maleamic acid, which involves its carbonyl groups, is believed to be responsible for this high capacity. The compound helps to reduce cell impedance by reforming its structure into new nitrogen-based compounds that facilitate high ionic diffusion. nih.gov

Given that this compound is a derivative of maleamic acid and shares the same core functional groups (carbonyls in the amic acid moiety), it is plausible that it could exhibit similar electrochemical properties. The presence of these redox-active sites suggests its potential as a candidate for a modified or single anode material in energy storage systems. nih.gov

Agricultural Applications (e.g., Plant Growth Regulation, Abscission Promotion)

In the agricultural sector, this compound and its derivatives have shown potential, particularly as fungitoxic agents. Research has indicated that certain maleamic acid derivatives can protect crops from fungal infections, which can improve crop yield and quality. The proposed mechanism involves the disruption of fungal cell wall synthesis, a critical process for the growth and reproduction of these pathogens.

While specific studies detailing the use of this compound as a plant growth regulator or for abscission promotion are limited, the broader class of carboxylic acid amides and imides has been explored for plant growth regulation. google.com The demonstrated antifungal properties of related compounds suggest a valuable application in crop protection.

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization Strategies and Functionalization

The core structure of N-(3-Chlorophenyl)maleamic acid offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives with potentially enhanced or novel properties. A primary and well-documented derivatization is the cyclodehydration to its corresponding maleimide (B117702), N-(3-Chlorophenyl)maleimide. This reaction is typically achieved using reagents like acetic anhydride (B1165640) and a tertiary amine.

Future strategies will likely focus on three main areas:

Modification of the Maleamic Acid Moiety: Beyond cyclization to the maleimide, the carboxylic acid and amide groups can be subjected to various reactions, such as esterification, amidation, and reduction, to fine-tune solubility, reactivity, and biological interactions.

Functionalization of the Phenyl Ring: The chlorophenyl ring can be further substituted to explore structure-activity relationships (SAR). Introducing different functional groups (e.g., nitro, methoxy, additional halogens) can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets. Studies on related structures like N-(2,5-dichlorophenyl)-maleamic acid and N-(3,5-dichlorophenyl)-maleamic acid have already shown how substitution patterns affect crystal packing and conformation, providing a basis for such explorations. nih.gov

Reactions of the Maleimide Derivative: The N-(3-Chlorophenyl)maleimide derivative is a valuable intermediate. The electron-deficient double bond of the maleimide ring is a highly reactive Michael acceptor and a potent dienophile. This allows for a range of functionalization reactions, including:

Michael Addition: Reaction with thiols, a cornerstone of bioconjugation chemistry for linking the molecule to proteins or other biomolecules.

Diels-Alder Cycloadditions: Reaction with dienes to create complex polycyclic structures, which could serve as scaffolds for new therapeutic agents. tandfonline.com This approach has been demonstrated with related N-phenylmaleimides. researchgate.net

| Reaction Type | Reactant/Moiety | Product Type | Potential Application |

|---|---|---|---|

| Cyclodehydration | Maleamic Acid | N-Aryl Maleimide | Intermediate for bioconjugation and synthesis. |

| Diels-Alder Reaction | Maleimide Derivative | Cycloadduct | Creation of novel, complex scaffolds for drug discovery. tandfonline.comresearchgate.net |

| Michael Addition | Maleimide Derivative | Thioether Adduct | Bioconjugation to proteins and peptides. |

| Aromatic Substitution | Chlorophenyl Ring | Poly-substituted Phenyl Derivative | SAR studies, modulation of biological activity. |

Advanced Computational Modeling for Structure-Activity Relationships and Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. Detailed crystallographic data for the parent compound provides a solid foundation for in silico studies. nih.govscienceopen.com The crystal structure reveals a nearly planar maleamic acid unit, with specific intramolecular hydrogen bonds (O—H···O and C—H···O) stabilizing its conformation. nih.govscienceopen.comresearchgate.net

Future computational work could proceed as follows:

Quantum Mechanical (QM) Calculations: To accurately model the electronic structure, reactivity, and conformational preferences of the parent compound and its derivatives. This can help rationalize the observed stability and predict the reactivity of different sites, such as the maleimide double bond.

Molecular Docking and Dynamics: To predict and analyze the binding of this compound derivatives to specific biological targets. By simulating the interaction at the atomic level, researchers can identify key binding motifs and predict the affinity of novel compounds, guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building a dataset of synthesized derivatives and their measured biological activities, QSAR models can be developed to correlate chemical structures with their effects. This allows for the predictive design of new molecules with optimized properties. The existing data comparing this compound with other substituted analogs serves as a starting point for such models. nih.govresearchgate.net This approach has been successfully used to rationally design polymers and other functional molecules. nih.govmit.eduresearchgate.net

| Parameter | Value for this compound | Significance for Modeling |

|---|---|---|

| Dihedral Angle (Maleamic Unit vs. Phenyl Ring) | 15.2 (1)° | Defines the overall 3D shape and potential for steric hindrance. nih.govscienceopen.com |

| Planarity of Maleamic Acid Unit (r.m.s. deviation) | 0.044 Å | Indicates a rigid, planar system for interaction with flat binding sites. nih.govscienceopen.com |

| Intramolecular H-Bond (O—H···O) | H···O distance = 1.60 Å | Stabilizes the molecular conformation, reducing flexibility. nih.gov |

| Intramolecular H-Bond (C—H···O) | H···O distance = 2.31 Å | Further locks the conformation between the phenyl ring and amide group. nih.gov |

Investigation of Broader Biological Pathways and Molecular Targets

While initial research has suggested that maleamic acid derivatives possess antimicrobial properties, the specific biological pathways and molecular targets of this compound remain largely unexplored. Future research should involve broad-based screening to uncover its full therapeutic potential.

Promising areas for investigation include:

Antimicrobial and Antifungal Activity: Expanding on preliminary findings, derivatives should be tested against a wide panel of pathogenic bacteria and fungi to determine their spectrum of activity and mechanism of action, such as enzyme inhibition or disruption of cell membranes.

Enzyme Inhibition: Many drugs function by inhibiting specific enzymes. Given its structure, derivatives of this compound could be investigated as inhibitors of enzymes like tyrosinase (involved in pigmentation), proteases, or kinases. nih.gov

Metabolic Pathways: A related compound, benzmalecene, was found to affect serum lipids and lipoproteins, suggesting that this class of compounds could interact with pathways of lipid metabolism. nih.gov

Antiproliferative Activity: The related compound maleuric acid has been identified as an anti-mitotic agent, indicating a potential for this compound derivatives to be explored in cancer research by targeting pathways involved in cell division. targetmol.com

A systematic approach would involve high-throughput screening of a derivative library against various cell lines and enzyme assays, followed by target deconvolution studies for the most active compounds.

Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches

The conventional synthesis of this compound involves reacting 3-chloroaniline (B41212) and maleic anhydride in toluene (B28343), followed by purification steps that generate waste. nih.gov There is significant scope for developing more sustainable and environmentally friendly synthetic routes in line with the principles of green chemistry. mdpi.comresearchgate.net

Future research should focus on:

Solvent-Free Reactions: A demonstrated green method for a similar compound involves the solvent-free grinding of maleic anhydride with an aniline (B41778) derivative at a mild temperature, which could be adapted for this synthesis. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption, particularly for the cyclodehydration step to form the maleimide, as shown for related compounds. tandfonline.com

Greener Solvents: Replacing petroleum-based solvents like toluene with more benign alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) would reduce the environmental impact of the process. unibo.it

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional | Toluene, heating, aqueous workup | Established procedure | nih.gov |

| Solvent-Free Grinding | Melted maleic anhydride, grinding | No solvent waste, high atom economy | tandfonline.com |

| Microwave-Assisted Cyclization | Acetic anhydride, microwave heating (e.g., 90°C, 30s) | Drastic reduction in reaction time and energy use | tandfonline.com |

Applications in Emerging Technologies and Interdisciplinary Fields

The unique chemical properties of this compound and its derivatives, particularly the maleimide, make them suitable for applications beyond traditional medicinal chemistry.

Emerging applications include:

Bioconjugation and Biotechnology: The maleimide derivative can be used as a linker to attach the molecule to proteins, antibodies, or peptides via reaction with cysteine residues. This could be applied in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy or for creating diagnostic probes.

Materials Science: The compound could be incorporated as a monomer or additive into polymers to create materials with specific properties, such as antimicrobial surfaces or coatings.

Molecularly Imprinted Polymers (MIPs): The molecule could serve as a template for creating MIPs. nih.govresearchgate.net These are custom-made polymers with binding sites designed to recognize and bind a specific target molecule, with potential applications in chemical sensors, separation science, and controlled release systems.

Agrochemicals: The design principles used to develop fungicides based on nicotinic acid and thiophene (B33073) scaffolds could be applied to this compound derivatives to explore their potential as novel plant protection agents. mdpi.com

The convergence of chemistry, biology, and materials science will be crucial in realizing the full potential of this versatile chemical scaffold in these interdisciplinary fields.

Q & A

Q. What experimental methods are used to synthesize N-(3-chlorophenyl)maleamic acid, and how is purity validated?

The synthesis involves reacting 3-chloroaniline with maleic anhydride in a 1:1 molar ratio. The reaction is typically conducted in an anhydrous solvent (e.g., ethanol) under reflux conditions. Post-synthesis, the crude product is purified via recrystallization from ethanol. Purity is confirmed through elemental analysis (C, H, N content) and infrared spectroscopy (IR) to verify the presence of characteristic functional groups (e.g., O–H stretch at ~3000 cm⁻¹, C=O stretches at ~1700 cm⁻¹) . Single crystals suitable for X-ray diffraction are grown via slow evaporation of the solvent at room temperature .

Q. What are the key structural features of this compound determined by single-crystal X-ray diffraction?

The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.7779(3) Å, b = 13.2103(4) Å, c = 7.1372(2) Å, and β = 104.976(3)°. The maleamic acid moiety is nearly planar (r.m.s. deviation = 0.044 Å) and forms a dihedral angle of 15.2° with the chlorophenyl ring. Two intramolecular hydrogen bonds stabilize the conformation: a short O–H⋯O bond (1.60 Å) within the maleamic acid unit and a C–H⋯O interaction (2.31 Å) between the amide and phenyl groups .

Q. How are hydrogen bonding networks characterized in the crystal structure, and what role do they play in molecular packing?

Intermolecular N–H⋯O hydrogen bonds (N⋯O = 2.85 Å, angle = 167°) link molecules into C(7) chains along the [010] direction. These chains are further stabilized by weak van der Waals interactions. The hydrogen-bonding network contributes to the crystal’s thermal stability and influences its mechanical properties, such as cleavage planes .

Advanced Research Questions

Q. What methodological challenges arise in refining the crystal structure of this compound using SHELX software?

Refinement involves resolving disorder in the maleamic acid moiety due to rotational flexibility around the C–N bond. High-resolution data (θmax = 25.5°) and constraints on anisotropic displacement parameters (ADPs) for non-H atoms are critical. The SHELXL97 program is used with a weighting scheme (w = 1/[σ²(F₀²) + (0.0488P)² + 0.0776P]) to minimize residuals (R₁ = 0.028, wR₂ = 0.081). H-atom positions are constrained using the riding model .

Q. How do substituents on the phenyl ring influence the conformation and reactivity of maleamic acid derivatives?

Comparative studies with N-(2-methylphenyl)- and N-(3,5-dichlorophenyl)maleamic acids reveal that electron-withdrawing groups (e.g., Cl) increase the planarity of the maleamic acid unit, enhancing intermolecular hydrogen bonding. This planarization reduces torsional strain, favoring cyclization to maleimides under thermal or acidic conditions. Substituent position also affects solubility: para-substituted derivatives exhibit lower solubility in polar solvents due to symmetrical packing .

Q. What mechanisms explain the formation of α-chloro-N-arylsuccinimide side products during maleamic acid cyclization?

When N-(3-chlorophenyl)maleamic acid is treated with thionyl chloride (SOCl₂), partial chlorination at the α-carbon of the maleamic acid unit competes with cyclization. This side reaction is attributed to the electron-withdrawing effect of the 3-Cl substituent, which stabilizes the intermediate chloro-succinimidyl carbocation. Kinetic studies show that electron-deficient aryl groups favor α-chlorination (yield ~20–30%), while electron-rich groups favor maleimide formation .

Q. How can computational methods complement experimental data in analyzing hydrogen-bonding interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize the geometry and calculate hydrogen bond energies. For N-(3-chlorophenyl)maleamic acid, the intramolecular O–H⋯O bond has an energy of ~25 kJ/mol, while the weaker C–H⋯O interaction contributes ~8 kJ/mol. These values align with experimental bond lengths and angles, validating the crystal structure’s stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.